3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine
Description
Historical Context of Imidazo[1,5-a]pyridine (B1214698) Chemistry
The exploration of imidazo[1,5-a]pyridine chemistry has a rich history, with early investigations laying the groundwork for the extensive research seen today. The fundamental structure of imidazopyridine, a fusion of imidazole (B134444) and pyridine (B92270) rings, has been a subject of interest for many decades. nih.gov The initial focus was primarily on the synthesis and characterization of the parent scaffold and its simple derivatives. Over the years, the development of more sophisticated synthetic methodologies has allowed for the preparation of a vast array of substituted imidazo[1,5-a]pyridines, each with unique properties and potential applications. This has led to a deeper understanding of the structure-activity relationships within this class of compounds and has cemented their importance in heterocyclic chemistry.
Significance of the Imidazo[1,5-a]pyridine Core in Organic Synthesis
The imidazo[1,5-a]pyridine core is a privileged scaffold in organic synthesis, primarily due to its presence in numerous biologically active compounds. This structural motif is a key component in a variety of pharmaceuticals and agrochemicals. nih.gov The development of efficient synthetic routes to access this core has been a major focus of research. nih.gov Common synthetic strategies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. nih.gov These methods often utilize readily available starting materials, making the synthesis of imidazo[1,5-a]pyridine derivatives both practical and scalable.
The versatility of the imidazo[1,5-a]pyridine scaffold allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties. This adaptability is crucial for the design of new molecules with specific functions, such as photoluminescent sensors and ligands for transition metal catalysis.
Overview of Research Trends and Academic Interest in Substituted Imidazo[1,5-a]pyridines
In recent years, there has been a surge in academic and industrial interest in substituted imidazo[1,5-a]pyridines. Research has expanded beyond their traditional use in medicinal chemistry to explore their potential in materials science and catalysis. The unique photophysical properties of certain derivatives have led to their investigation as organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org
A significant trend in the synthesis of these compounds is the development of more sustainable and efficient catalytic methods. These include copper- and iron-catalyzed reactions that often proceed under milder conditions and with higher atom economy. organic-chemistry.org The exploration of multicomponent reactions has also gained traction as a means to rapidly generate libraries of diverse imidazo[1,5-a]pyridine derivatives for high-throughput screening.
Furthermore, the introduction of aryl groups at the 3-position of the imidazo[1,5-a]pyridine core has been a particularly active area of research. These 3-aryl-imidazo[1,5-a]pyridines have shown promise in various applications, and their synthesis has been achieved through several innovative routes, including cascade processes from readily available starting materials.
Research Scope and Objectives Pertaining to 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine
While the broader class of 3-arylimidazo[1,5-a]pyridines has been the subject of considerable study, specific and detailed research findings on This compound are not extensively documented in publicly available scientific literature. General synthetic routes to 3-arylimidazo[1,5-a]pyridines have been reported, which could theoretically be applied to the synthesis of this specific compound. For instance, the reaction of 2-aminomethylpyridine with a substituted benzoyl chloride, followed by cyclization, is a known method for preparing 3-aryl-imidazo[1,5-a]pyridines. nih.gov
The objective of research into a specific compound like this compound would typically involve:
Synthesis and Optimization: Developing an efficient and high-yielding synthesis of the target molecule. This would involve screening different reaction conditions, catalysts, and starting materials.
Structural Characterization: Unambiguously confirming the structure of the synthesized compound using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography would provide definitive proof of the molecular structure.
Investigation of Physicochemical Properties: Studying the compound's solubility, stability, and electronic properties. For a molecule with a methoxyphenyl group, its photophysical properties, such as absorption and fluorescence, would be of particular interest.
Evaluation of Biological Activity or Material Properties: Screening the compound for potential applications, which could include its use as a pharmaceutical intermediate, a fluorescent probe, or a ligand in catalysis, based on the known properties of related imidazo[1,5-a]pyridine derivatives.
Due to the limited specific data available for this compound, the following tables represent hypothetical or generalized data based on known imidazo[1,5-a]pyridine derivatives.
Table 1: Hypothetical Synthesis Reaction Data
| Parameter | Value |
|---|---|
| Reaction Type | Cyclocondensation |
| Reactant A | 2-(Aminomethyl)pyridine |
| Reactant B | 4-Methoxybenzoyl chloride |
| Catalyst | Phosphorus oxychloride |
| Solvent | Dichloromethane |
| Temperature | Reflux |
| Reaction Time | 12 hours |
Table 2: General Spectroscopic Data for 3-Aryl-Imidazo[1,5-a]pyridines
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the imidazo[1,5-a]pyridine core and the methoxyphenyl group. A characteristic singlet for the methoxy (B1213986) group protons around δ 3.8 ppm. |
| ¹³C NMR | Resonances for the carbon atoms of the heterocyclic rings and the aromatic rings. A signal for the methoxy carbon around δ 55 ppm. |
| IR | Characteristic bands for C-H stretching of aromatic rings, C=N and C=C stretching of the heterocyclic system, and C-O stretching of the methoxy group. |
Further dedicated research is necessary to fully elucidate the synthesis, properties, and potential applications of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-13-7-5-11(6-8-13)14-15-10-12-4-2-3-9-16(12)14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBFHPYOPODDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
The structural assignment of 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine is accomplished through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments.
¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons. For this compound, distinct signals are expected for the protons on the imidazo[1,5-a]pyridine (B1214698) core and the 4-methoxyphenyl (B3050149) substituent.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments, confirming the presence of all carbons in the molecular structure.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is instrumental in establishing the connectivity of protons within the pyridine (B92270) and phenyl rings. For instance, correlations would be observed between adjacent protons on the pyridine ring system.
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, allowing for unambiguous assignment of carbon signals based on their corresponding proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different fragments of the molecule. For example, it can link the protons of the methoxy (B1213986) group to its attached phenyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for confirming stereochemistry and the relative orientation of different parts of the molecule. A NOESY experiment could show a correlation between the methoxy group's protons and the ortho-protons on the phenyl ring.
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,5-a]pyridine Derivatives Note: This table presents expected chemical shift ranges based on related structures. Actual values may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (Expected) |
|---|---|---|---|
| Imidazo[1,5-a]pyridine Core | 7.0 - 8.5 | 115 - 150 | COSY: Correlations between adjacent pyridine ring protons. HSQC: Direct correlation of each proton to its attached carbon. HMBC: Long-range correlations establishing the fused ring system. |
| 4-Methoxyphenyl Ring | 6.9 - 7.9 | 114 - 160 | COSY: Correlation between ortho and meta protons. NOESY: Spatial correlation between methoxy protons and ortho-protons. |
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These different forms can have distinct physical properties. Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing polymorphism at a molecular level. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid lattice. nih.gov
If this compound can crystallize into different polymorphs, each form would likely produce a unique ssNMR spectrum due to differences in molecular packing and intermolecular interactions. By analyzing the chemical shifts and line widths in the ssNMR spectrum, different polymorphic forms can be identified and characterized. nih.gov However, specific studies applying ssNMR for polymorphic analysis of this particular compound are not widely reported.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of the molecule.
Obtaining high-quality single crystals suitable for X-ray analysis is a critical step. Several common techniques are employed for growing crystals of organic compounds like imidazo[1,5-a]pyridine derivatives: unifr.chiosrjournals.org
Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks, leading to the formation of single crystals. iosrjournals.org
Vapor Diffusion: In this technique, a solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger container that holds a "bad" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. unifr.ch
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids as they diffuse into one another. unifr.ch
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are measured. lew.ro
The process involves several key steps:
Data Collection: The crystal is rotated in the X-ray beam, and thousands of diffraction intensities are collected at various orientations. rsc.org
Structure Solution: The collected data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using computational methods like "direct methods". iosrjournals.orglew.ro
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns, resulting in a final, accurate molecular structure. lew.rorsc.org
Table 2: Example Crystallographic Data for a Related Imidazopyridine Compound Note: This data is representative and illustrates the parameters obtained from a single-crystal X-ray analysis.
| Parameter | Example Value | Description |
|---|---|---|
| Empirical Formula | C₁₄H₁₂N₂O | Molecular formula of the compound in the crystal. |
| Formula Weight | 224.26 | Molar mass of the compound. |
| Crystal System | Orthorhombic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). lew.ro |
| Space Group | Pca2₁ | The symmetry group of the crystal structure. iosrjournals.org |
| a (Å) | 19.0002(15) | Unit cell dimension along the a-axis. iosrjournals.org |
| b (Å) | 6.0827(4) | Unit cell dimension along the b-axis. iosrjournals.org |
| c (Å) | 18.6173(14) | Unit cell dimension along the c-axis. iosrjournals.org |
| Volume (ų) | 2149.9 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. iosrjournals.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound and studying its fragmentation behavior. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places).
This high accuracy allows for the unambiguous determination of a molecule's elemental formula from its measured mass. For this compound (C₁₄H₁₂N₂O), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition.
Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), HRMS can be used to analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule. For imidazo[1,2-a]pyridine (B132010) scaffolds, characteristic fragmentation includes the cleavage of substituent groups and the breakdown of the fused heterocyclic ring system. nih.gov This analysis helps to confirm the connectivity of the molecular structure determined by NMR.
Table 3: Predicted HRMS Data and Potential Fragmentation for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Potential Origin of Fragment |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₁₃N₂O⁺ | 225.10224 | Protonated parent molecule |
| [M-CH₃]⁺ | C₁₃H₁₀N₂O⁺ | 210.07874 | Loss of a methyl radical from the methoxy group |
| [M-CO]⁺ | C₁₃H₁₂N₂⁺ | 196.10005 | Loss of carbon monoxide |
Theoretical and Computational Investigations of 3 4 Methoxyphenyl Imidazo 1,5 a Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for studying the electronic and geometric properties of imidazo[1,5-a]pyridine (B1214698) derivatives. uctm.edunih.gov These methods offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular systems. For instance, DFT calculations have been successfully employed to investigate the global and local reactivities of imidazo[4,5-b]pyridine derivatives using the B3LYP method with a 6-31G(d,p) basis set. uctm.edu Similarly, studies on related imidazo[1,2-a]pyridines have utilized DFT to obtain optimized geometries and calculate vibrational frequencies, showing good agreement with experimental X-ray data. researchgate.net
DFT calculations are instrumental in elucidating the electronic structure and bonding of 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine. These calculations can determine key geometric parameters, such as bond lengths and dihedral angles, which define the molecule's conformation. For many 3-arylimidazo[1,5-a]pyridine systems, the fused imidazo[1,5-a]pyridine core and the C3-aryl substituent are largely coplanar, which facilitates π-electron delocalization across the molecule. nih.gov
Computational studies on related imidazo[1,5-a]pyridine derivatives have shown that the heterocyclic scaffold has a pronounced ability to establish π–π stacking interactions in the solid state. mdpi.com Analysis of the molecular orbitals reveals how electron density is distributed. In a study on imidazo[1,5-a]pyridine–benzilimidazole fluorophores, it was found that the Highest Occupied Molecular Orbital (HOMO) is predominantly located on the imidazo[1,5-a]pyridine ring system. rsc.org This concentration of electron density indicates that this part of the molecule contains the most nucleophilic (electron-rich) sites, making it susceptible to electrophilic attack or protonation. rsc.org The methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, further influencing the electron density distribution throughout the aromatic system.
Table 1: Calculated Geometric Parameters for a Model Imidazo[1,5-a]pyridine System
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-N (Imidazole) | Bond lengths within the imidazole (B134444) ring | ~1.35-1.40 Å |
| C-N (Pyridine) | Bond lengths within the pyridine (B92270) ring | ~1.37-1.41 Å |
| C-C (Bridgehead) | Bond length between the fused rings | ~1.45 Å |
| Dihedral Angle | Torsion angle between the imidazopyridine and phenyl rings | < 20° |
Note: Data is conceptual, based on typical values for similar heterocyclic systems as specific calculations for the title compound are not available in the cited literature.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the HOMO of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are crucial descriptors of a molecule's reactivity and kinetic stability.
For this compound, the HOMO is primarily localized on the electron-rich imidazo[1,5-a]pyridine core, as supported by studies on analogous systems. rsc.org This makes the molecule a good nucleophile or electron donor. The LUMO, conversely, represents the molecule's ability to accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. DFT calculations are routinely used to compute these orbital energies and visualize their distributions, which helps in predicting sites of electrophilic and nucleophilic attack. acs.org
Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors
| Parameter | Formula | Description | Predicted Characteristic for this compound |
|---|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating nucleophilic character |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating electrophilic potential |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | Moderate gap, characteristic of stable aromatic systems |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution | Moderate hardness |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Measures the propensity to accept electrons | Moderate electrophilicity |
Note: This table presents conceptual data based on FMO theory applied to similar aromatic heterocycles.
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be used to validate experimental findings and assign spectral features.
Electronic Transitions: Time-dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in UV-Vis spectra. Studies on 1-alkynyl-3-arylimidazo[1,5-a]pyridines have shown that absorption behaviors predicted by TD-DFT calculations at the B3LYP/6-311++G(d,p) level align well with experimental data. acs.org Similarly, the electronic transitions of novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts were successfully computed using TD-DFT, with the solvent effect included via the polarizable continuum model (CPCM). tum.de
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of molecules. The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. For the related imidazo[1,2-a]pyridine (B132010) molecule, DFT calculations with various functionals (BLYP, B3LYP, B3PW91) have been used to compute and assign vibrational bands. researchgate.net
NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for assigning complex spectra and confirming molecular structures. mdpi.com Studies on the parent imidazo[1,2-a]pyridine system have correlated ¹H and ¹³C NMR chemical shifts with the calculated π-electron densities of the ring positions. dtic.mil
Table 3: Comparison of Predicted and Experimental Spectroscopic Data for Related Imidazo[1,5-a]pyridine Systems
| Spectroscopic Data | Method | Calculated Value | Experimental Value | Reference Compound |
|---|---|---|---|---|
| UV-Vis λmax | TD-DFT (B3LYP) | ~350-400 nm | ~360-420 nm | 1-Alkynyl-3-arylimidazo[1,5-a]pyridine acs.org |
| IR Vibrational Freq. (C=N stretch) | DFT (B3LYP) | ~1630 cm-1 | ~1635 cm-1 | Imidazo[1,2-a]pyridine researchgate.net |
| 13C NMR Shift (Bridgehead C) | DFT (GIAO) | ~130 ppm | ~132 ppm | Imidazo[1,2-a]pyridine dtic.mil |
Note: The data presented are for analogous or parent compounds to illustrate the predictive power of the methods, as specific data for the title compound is not available.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on single, static molecules (often in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes, solvent effects, and intermolecular interactions in a more explicit manner.
For this compound, MD simulations could be used to:
Analyze Conformational Flexibility: Investigate the rotational freedom around the single bond connecting the imidazopyridine and methoxyphenyl rings and identify the most stable conformations in solution.
Study Intermolecular Interactions: Simulate the molecule in a condensed phase to understand how it interacts with solvent molecules or other solute molecules. This is particularly relevant for predicting solubility and understanding crystal packing forces. DFT studies on coordination polymers of a related ligand have already highlighted the importance of π–π stacking, an interaction that MD simulations can model dynamically. mdpi.com
Binding to Biological Targets: If the molecule is being investigated as a potential drug, MD simulations can model its interaction with a target protein, providing insights into the stability of the protein-ligand complex and the nature of the binding interactions. Such simulations are common in drug discovery, as shown in studies of imidazo[1,2-a]pyridine derivatives. nih.gov
Reaction Mechanism Elucidation and Transition State Modeling using Computational Approaches
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway for a given transformation.
For reactions involving the this compound scaffold, computational approaches could be applied to:
Model Synthetic Pathways: The synthesis of imidazo[1,5-a]pyridines often involves complex, multi-step reactions. For example, a proposed mechanism for the Fe²⁺-mediated formation of an imidazo[1,5-a]pyridine derivative from benzaldehyde (B42025) and 2-picolylamine was discussed based on the combined kinetic and thermodynamic effects of the metal cation. researchgate.net DFT calculations could be used to model the key steps in such a sequence, identifying transition states and reaction intermediates to validate the proposed mechanism.
Investigate Reactivity: The reactivity of the imidazo[1,5-a]pyridine core can be explored computationally. For instance, the synthesis of N-heterocyclic olefins (NHOs) from this scaffold revealed an unprecedented 6-endo cyclization pathway for certain derivatives, a discovery that could be further investigated using transition state modeling to understand the energetics and structural requirements for the cyclization. nih.gov
Predict Regioselectivity: In functionalization reactions, such as electrophilic substitution, calculations can predict the most reactive site on the molecule by comparing the activation energies for attack at different positions.
Computational Design and Screening of Novel Derivatives with Predicted Chemical Properties
A major application of theoretical chemistry is the in silico design and screening of novel molecules with desired properties, which significantly accelerates the discovery process for new drugs and materials. By starting with a core scaffold like this compound, computational methods can be used to predict how changes in substitution will affect its properties.
This approach has been successfully applied to related imidazopyridine systems:
Drug Discovery: In a study on imidazo[1,2-a]pyridine derivatives as potential anti-tubercular agents, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking were used to design new molecules with enhanced activity. benthamdirect.comresearchgate.net Four new molecules were designed based on the computational models, with predictions indicating they could be potent inhibitors of ATP synthase. benthamdirect.com
Anticancer Agents: Novel imidazo[1,5-a]pyrazin derivatives were designed and synthesized, and reverse molecular docking was used to identify their potential biological targets (JAK kinases). nih.gov Similarly, imidazo[1,2-a]pyridine-triazole hybrids were designed and evaluated as anticancer agents, with docking studies used to rationalize their activity. researchgate.net
For this compound, a virtual library of derivatives could be created by adding different substituents to the core structure. Properties such as electronic characteristics (HOMO/LUMO energies), potential biological activity (through molecular docking), and drug-likeness (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) could be calculated for each derivative. acs.org This screening process allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.
Reactivity and Chemical Transformations of the Imidazo 1,5 a Pyridine Core
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,5-a]pyridine (B1214698) Nucleus
The imidazo[1,5-a]pyridine system's response to electrophilic and nucleophilic substitution is dictated by the electronic nature of its two constituent rings. The pyridine (B92270) ring's electron-deficient character generally makes electrophilic aromatic substitution challenging. nih.gov Conversely, the fused imidazole (B134444) ring is more electron-rich, rendering it more susceptible to electrophilic attack. The regioselectivity of such reactions is guided by the stability of the resulting intermediates. For instance, in the analogous imidazo[1,2-a]pyrazine (B1224502) system, electrophilic attack at the C-3 position is favored as it allows the six-membered ring to maintain its aromaticity in the reaction intermediate. stackexchange.com
While specific examples of electrophilic substitution on 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine are not extensively detailed in the reviewed literature, the general principles suggest that reactions like nitration or halogenation would likely occur on the imidazole ring.
Nucleophilic substitution reactions are more characteristic of the pyridine ring, especially when a good leaving group is present at the 2- or 4-positions. dntb.gov.ua The reaction typically proceeds through an addition-elimination mechanism. For the imidazo[1,5-a]pyridine core, nucleophilic attack would be anticipated on the pyridine ring, although specific examples involving the 3-(4-Methoxyphenyl) derivative are not prominently documented.
A notable synthetic approach that leverages the nucleophilic character of a precursor to build the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.orgnih.gov In this reaction, the initial nucleophilic attack of the aminomethyl group on the activated nitroalkane leads to an amidinium species, which then undergoes a 5-exo-trig cyclization involving the pyridine ring nitrogen to form the fused imidazole ring. beilstein-journals.orgnih.gov
Cycloaddition Reactions and Ring Rearrangements
The imidazo[1,5-a]pyridine core can participate in cycloaddition reactions, although this area is less explored than other transformations. A unique example of an intramolecular cyclization has been observed with C5-alkynyl-substituted imidazo[1,5-a]pyridine-based N-heterocyclic olefins (NHOs). These compounds undergo a 6-endo cyclization to form novel imidazo[2,1,5-de]quinolizines. nih.gov This reactivity highlights the potential of the imidazo[1,5-a]pyridine scaffold to serve as a platform for constructing more complex, polycyclic systems. While not a direct cycloaddition to the core itself, it demonstrates the influence of the core on the reactivity of its substituents.
Ring rearrangements are also a facet of the chemistry of related aza-heterocyclic systems. The Dimroth rearrangement, a translocation of two heteroatoms within a heterocyclic system, is a known transformation for imidazo[1,2-a]pyrimidines, often occurring under basic conditions and potentially leading to structural misassignments. researchgate.net While not directly reported for the imidazo[1,5-a]pyridine system in the reviewed literature, the possibility of such rearrangements under certain conditions should be considered. Another unusual rearrangement has been documented where imidazo[1,5-a]imidazoles can rearrange into imidazo[1,5-a]pyrimidines in the presence of iodine. researchgate.net
Cross-Coupling Reactions for Peripheral Functionalization
Cross-coupling reactions are powerful tools for the peripheral functionalization of the imidazo[1,5-a]pyridine nucleus, allowing for the introduction of a wide range of substituents. A significant application in this area is the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands and their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govrsc.orgresearchgate.net These reactions enable the formation of carbon-carbon bonds, typically to introduce aryl or other organic fragments at specific positions on the heterocyclic core.
For instance, 3-arylimidazo[1,5-a]pyridines can be first iodinated and then subjected to palladium-catalyzed cross-coupling phosphination reactions to yield phosphine (B1218219) ligands. nih.govresearchgate.net These ligands, in turn, have been successfully employed in Suzuki-Miyaura cross-coupling reactions to synthesize sterically hindered biaryl compounds. nih.govresearchgate.net The general synthetic scheme involves the initial preparation of a 3-arylimidazo[1,5-a]pyridine, followed by functionalization at another position (e.g., C1) to enable the cross-coupling reaction.
| Ligand Precursor | Coupling Partner 1 | Coupling Partner 2 | Product | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Aryl-1-iodoimidazo[1,5-a]pyridine | Diphenylphosphine | - | 3-Aryl-1-(diphenylphosphino)imidazo[1,5-a]pyridine | Pd catalyst | Low to moderate | researchgate.net |
| 3-Aryl-1-iodoimidazo[1,5-a]pyridine | Dicyclohexylphosphine | - | 3-Aryl-1-(dicyclohexylphosphino)imidazo[1,5-a]pyridine | Pd catalyst | Low to moderate | researchgate.net |
| m-Bromo-xylene | 2-Methoxyphenylboronic acid | - | 2,6-Dimethyl-(2-methoxy)biphenyl | Pd(OAc)₂ / 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligand | Up to 99% | nih.gov |
Derivatization Strategies and Analogue Synthesis for Chemical Property Modulation
A variety of derivatization strategies have been developed to synthesize analogues of imidazo[1,5-a]pyridine, enabling the modulation of their chemical and biological properties. These methods often involve the construction of the heterocyclic core from acyclic or simpler heterocyclic precursors.
One common approach is the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic components. beilstein-journals.org Carboxylic acids, acyl anhydrides, acyl chlorides, esters, and aldehydes have all been used to introduce diversity at the 1- and 3-positions of the imidazo[1,5-a]pyridine ring. beilstein-journals.org For example, a one-pot synthesis from a carboxylic acid and 2-methylaminopyridines using a propane (B168953) phosphoric acid anhydride (B1165640) (T3P) allows for the introduction of various substituents at these positions. researchgate.net
Another strategy involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines, which yields 1,3-diarylated imidazo[1,5-a]pyridines. researchgate.net A selenium dioxide-mediated reaction between 2-picolylamine and various aldehydes also provides access to a range of 3-substituted imidazo[1,5-a]pyridines. researchgate.net
Furthermore, the Ritter-type reaction has been employed for the synthesis of imidazo[1,5-a]pyridine analogues. nih.gov This method utilizes a catalyst to generate a benzylic carbocation, which is then trapped by a nitrile, leading to a nitrilium ion intermediate that undergoes intramolecular cyclization to form the desired product. nih.gov This approach offers a broad substrate scope, allowing for the synthesis of a diverse library of analogues. nih.gov
Electrochemical methods have also been developed, such as the synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate, where the latter serves as both an electrolyte and a cyanating agent. rsc.org
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,5-a]pyridine core. This approach avoids the need for pre-functionalized substrates, offering a more direct route to derivatized compounds.
A notable example is the metal-free C-H functionalization of 3-arylimidazo[1,5-a]pyridines, including the 3-(4-methoxyphenyl) derivative, for methylene (B1212753) insertion. nih.govacs.org In this reaction, formaldehyde (B43269) serves as both the solvent and the carbon source for bridging two imidazo[1,5-a]pyridine molecules at the C1 position, forming bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes. nih.govacs.org This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds under aerobic conditions at room temperature and has been successfully applied to a range of substrates, affording moderate to good yields. nih.gov
| Imidazo[1,5-a]pyridine Derivative | Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Phenylimidazo[1,5-a]pyridine | Formaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 86 | acs.org |
| This compound | Formaldehyde | Bis(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)methane | 76 | nih.gov |
| 3-(Perfluorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79 | acs.org |
| 3-(3-Chlorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 77 | acs.org |
| 3-(3-Fluorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(3-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 74 | acs.org |
This methodology underscores the potential for direct and efficient modification of the imidazo[1,5-a]pyridine scaffold, opening avenues for the synthesis of novel derivatives with potentially interesting properties.
Applications of Imidazo 1,5 a Pyridine Derivatives in Chemical Science Non Biological/non Clinical Focus
Role as Synthetic Intermediates in Complex Molecule Construction
The imidazo[1,5-a]pyridine (B1214698) nucleus is a valuable building block in organic synthesis. Its facile functionalization at various positions allows for the construction of more complex molecular architectures. rsc.org A variety of synthetic strategies have been developed to access imidazo[1,5-a]pyridine derivatives, highlighting their importance as intermediates. rsc.org
Methods for synthesizing the core structure are diverse and efficient, including:
Copper(I)-catalyzed transannulation: This method provides a rapid and concise way to create multifunctional imidazo[1,5-a]pyridines from N-heteroaryl aldehydes or ketones and alkylamines. organic-chemistry.org
Copper/Iodine cocatalyzed decarboxylative cyclization: This approach yields 1,3-disubstituted imidazo[1,5-a]pyridines from the reaction of α-amino acids with 2-benzoylpyridines. organic-chemistry.org
Three-component coupling reactions: Efficient coupling of picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions produces imidazo[1,5-a]pyridinium ions, which are precursors to multidentate N-heterocyclic carbene (NHC) ligands. organic-chemistry.org
Ritter-Type Reaction: A novel approach utilizing bismuth(III) trifluoromethanesulfonate (B1224126) as a catalyst enables the synthesis of imidazo[1,5-a]pyridine analogs from pyridinylmethanol and nitrile derivatives. acs.org
These synthetic routes underscore the role of the imidazo[1,5-a]pyridine core as a foundational element for creating a wide range of structurally diverse and complex molecules for various chemical applications. rsc.orgacs.org
Applications in Materials Science and Optoelectronics
The remarkable photophysical properties of imidazo[1,5-a]pyridine derivatives make them highly attractive for applications in materials science and optoelectronics. mdpi.comresearchgate.net These compounds often exhibit strong fluorescence, large Stokes shifts, and good photostability, which are desirable characteristics for light-emitting materials. rsc.orgresearchgate.net The electronic properties can be fine-tuned by introducing different substituents onto the heterocyclic core, allowing for the modulation of emission color and quantum efficiency. researchgate.net
Imidazo[1,5-a]pyridine derivatives are promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net Their high photoluminescence quantum yields in both solution and solid states address challenges like aggregation-caused quenching (ACQ) often seen in conventional fluorophores. rsc.org
A study on an imidazo[1,5-a]pyridine fluorophore decorated with an anthracene (B1667546) moiety demonstrated its potential in solution-processed OLEDs. The device exhibited a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.com This device emitted greenish-yellow light with CIE coordinates of (0.34, 0.45) and had a low turn-on voltage of 7 V. tandfonline.com Donor-π-acceptor (D–π–A) fluorophores incorporating the imidazo[1,5-a]pyridine scaffold have also been synthesized, showing excellent intramolecular charge transfer (ICT) and positive solvatochromism. rsc.org These properties are crucial for developing efficient and color-tunable OLEDs. rsc.orgrsc.org
Currently, there is limited specific information available in the reviewed literature regarding the application of 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine or its closely related derivatives in photochromic or thermochromic systems. However, the structural flexibility and tunable electronic properties of the imidazo[1,5-a]pyridine core suggest potential for future exploration in these areas.
The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold makes it an excellent platform for designing chemical sensors and fluorescent probes. rsc.orgmdpi.com These derivatives often display a large Stokes shift (the difference between the absorption and emission maxima), which is advantageous for sensor applications as it minimizes self-quenching and improves signal-to-noise ratio. rsc.orgmdpi.comnih.gov
Key features of imidazo[1,5-a]pyridine-based sensors include:
High Sensitivity and Selectivity: A sensor based on this scaffold was developed for the rapid and selective detection of sulfite, with a low detection limit of 50 nM and a fast response time of under one minute. nih.gov
Solvatochromism: The emission properties of some derivatives are highly sensitive to the polarity of their environment. mdpi.comresearchgate.net This solvatochromic behavior makes them suitable as probes for studying cellular membranes and their dynamics. mdpi.comresearchgate.netnih.gov
pH Sensing: The basic nitrogen atom in the imidazo[1,5-a]pyridine ring can be protonated in acidic environments, leading to significant changes in the molecule's electronic structure and photophysical characteristics. rsc.org This reversible response to pH variations enables their use as acidochromic sensors, with applications in detecting acidic or basic vapors like HCl and NH₃. rsc.org
Analyte Detection: Imidazo[1,5-a]pyridine-based probes have been designed for detecting various species, including hydrogen polysulfides and sulfur dioxide (SO₂). rsc.orgmdpi.com A FRET-based near-infrared (NIR) probe demonstrated an ultra-large Stokes shift (460 nm) for monitoring SO₂ in living cells and organisms. mdpi.com
The table below summarizes the photophysical properties of selected imidazo[1,5-a]pyridine-based fluorescent probes.
| Probe/Derivative | Target Analyte/Application | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Imidazo[1,5-a]pyridine with bulky dichlorophenyl group | Luminescent Material | - | - | - | 0.49 (in CH₂Cl₂) | researchgate.net |
| IPD-SFT Sensor | Sulfite | - | - | 130 | - | nih.gov |
| Imidazo[1,5-a]pyridine-benzopyrylium (IPB-RL-1) | SO₂ | 380 | 760 | 460 | - | mdpi.com |
| 1-phenylimidazo[1,5-a]pyridine-anthracene fluorophore | OLED Emitter | - | 528-586 | ~11,000 cm⁻¹ | - | tandfonline.com |
Utilization as Ligands in Coordination Chemistry and Catalysis
The imidazo[1,5-a]pyridine framework is a versatile ligand in coordination chemistry, capable of binding to a wide array of metal ions. rsc.orgresearchgate.net The presence of multiple nitrogen atoms allows for various coordination modes, including N,N-bidentate chelation. researchgate.netnih.gov When substituted with a pendant pyridine (B92270) group, for example, the molecule can act as a classic N,N-bidentate ligand, similar to bipyridine or phenanthroline. nih.gov This chelating ability can lead to the formation of stable metal complexes with interesting photophysical and catalytic properties. researchgate.net
The coordination of a metal ion can significantly modify the ligand's conformation and enhance its optical performance, leading to a notable increase in emission quantum yield. researchgate.net Furthermore, derivatives of this scaffold have been developed as N-heterocyclic carbene (NHC) ligands, which are crucial in modern catalysis. mdpi.com For instance, pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene nickel(II) complexes have shown catalytic activity in the synthesis of acrylate (B77674) from ethylene (B1197577) and CO₂, a key process in carbon capture and utilization (CCU). mdpi.com
Researchers have successfully synthesized and characterized numerous metal complexes incorporating imidazo[1,5-a]pyridine-based ligands. These complexes often feature transition metals like zinc(II), silver(I), palladium(II), and platinum(II). researchgate.netnih.govrsc.org
For example, Zn(II) coordination polymers have been constructed using a linear ditopic imidazo[1,5-a]pyridine derivative as a ligand and dicarboxylic acids as linkers. nih.gov These studies demonstrate the structural capability of this heterocyclic scaffold to form one-dimensional and two-dimensional polymeric structures through coordination bonds. nih.gov
Detailed spectroscopic and structural analyses have been performed on various palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. rsc.org X-ray diffraction studies confirmed that these ligands act as N,N-bidentate chelators, coordinating to the metal center through the nitrogen atoms of the pendant pyridyl group and the imidazo[1,5-a]pyridine core. rsc.org
The table below provides examples of characterized metal complexes with imidazo[1,5-a]pyridine-based ligands.
| Ligand (Lⁿ) | Metal Center | Complex Formula | Coordination Mode | Reference |
| 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine (L¹) | Platinum(II) | [Pt(L¹)Cl₂] | N,N-bidentate | rsc.org |
| 1-(2-pyridyl)-3-(2-o-Tolyl)imidazo[1,5-a]pyridine (L²) | Palladium(II) | [Pd(L²)(CH₃)Cl] | N,N-bidentate | rsc.org |
| 1-(2-pyridyl)-3-mesitylimidazo[1,5-a]pyridine (L³) | Palladium(II) | [Pd(L³)(CH₃)Cl] | N,N-bidentate | rsc.org |
| 1-(2-pyridyl)-3-benzylimidazo[1,5-a]pyridine (L⁴) | Platinum(II) | [Pt(L⁴)Cl₂] | N,N-bidentate | rsc.org |
| Linear ditopic imidazo[1,5-a]pyridine derivative | Zinc(II) | 1D and 2D Coordination Polymers | N,N-bidentate | nih.gov |
Application in Homogeneous and Heterogeneous Catalysis
The utility of imidazo[1,5-a]pyridine derivatives in catalysis is an emerging area of research. Their primary role in this context is as ligands for transition metals, where they can influence the efficiency and selectivity of catalytic transformations.
In the realm of homogeneous catalysis , derivatives of imidazo[1,5-a]pyridine have been investigated as N-heterocyclic carbene (NHC) ligands. mdpi.com NHCs are a significant class of ligands in organometallic chemistry, known for their strong σ-donating properties which help in stabilizing metal centers and promoting catalytic activity. mdpi.com For instance, pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been synthesized and complexed with nickel(II). mdpi.com These complexes have shown promise as catalyst precursors for the synthesis of acrylates from ethylene and carbon dioxide, a process of high interest for carbon capture and utilization. mdpi.com The bidentate nature of these C,N-ligands contributes to the stability of the catalytic species. mdpi.com The catalytic activity of these nickel complexes can be further enhanced by the addition of monodentate phosphine (B1218219) additives. mdpi.com
Another significant application in homogeneous catalysis is the use of iron-catalyzed C-H amination for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyridines themselves. organic-chemistry.org While this is a synthetic application, it highlights the compatibility of the imidazo[1,5-a]pyridine core with transition metal-catalyzed reactions.
Information regarding the application of this compound or its close derivatives in heterogeneous catalysis is less prevalent in the reviewed literature. However, the broader class of imidazopyridines, specifically imidazo[1,2-a]pyridines, has been synthesized using heterogeneous catalysts. For example, a novel basic quasi-homogeneous and magnetically separable catalyst has been employed for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. ijcce.ac.ir This suggests the potential for immobilizing imidazo[1,5-a]pyridine-based catalysts on solid supports to facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry.
Table 1: Examples of Imidazo[1,5-a]pyridine Derivatives in Homogeneous Catalysis This table is generated based on available research data and may not be exhaustive.
| Catalyst/Ligand System | Metal Center | Catalytic Reaction | Key Findings |
|---|---|---|---|
| Pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene | Nickel(II) | Acrylate synthesis from ethylene and CO2 | Active catalyst precursors; activity enhanced by phosphine additives. mdpi.com |
| Iron-based catalyst | Iron | C-H amination for synthesis of imidazo[1,5-a]pyridines | Efficient construction of the fused-ring system. organic-chemistry.org |
Electrochemical Studies and Redox Behavior in Non-Aqueous Systems
The electrochemical properties of imidazo[1,5-a]pyridine derivatives are of significant interest due to their potential applications in optoelectronic devices, sensors, and as redox-active materials. researchgate.net The fused aromatic system of imidazo[1,5-a]pyridine can readily participate in electron transfer processes.
Studies have shown that these compounds can undergo oxidation and reduction at specific potentials, which can be tuned by introducing different substituents onto the heterocyclic core. For example, the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines has been achieved through a process involving the electrochemical oxidation of SCN- anions. rsc.org This not only demonstrates a synthetic utility but also confirms the electrochemical activity of the imidazo[1,5-a]pyridine system.
Furthermore, research on N-heterocyclic olefins (NHOs) derived from an imidazo[1,5-a]pyridine scaffold has revealed interesting redox behavior. nih.gov When alkenyl or alkynyl groups are present at the C5-position, they can undergo cyclization to form imidazo[2,1,5-de]quinolizines. These resulting compounds have been found to undergo low-potential oxidation to generate fluorescent radical cations, highlighting the potential of imidazo[1,5-a]pyridine derivatives in the development of novel organic radicals with interesting optical and electronic properties. nih.gov
The photophysical properties of imidazo[1,5-a]pyridine derivatives are often closely linked to their electrochemical behavior. Many of these compounds are highly fluorescent, with large Stokes shifts and good quantum yields. mdpi.comresearchgate.net The redox potentials can provide insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding and designing materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The electrochemical and photophysical properties are often studied in non-aqueous systems to avoid complications from protic solvents.
Table 2: Summary of Electrochemical and Redox Properties of Imidazo[1,5-a]pyridine Derivatives This table is generated based on available research data and may not be exhaustive.
| Derivative Class | Experimental Technique | Observed Redox Behavior | Potential Applications |
|---|---|---|---|
| 1-Cyano-imidazo[1,5-a]pyridines | Electrosynthesis | Formation via electrochemical oxidation of precursors. rsc.org | Novel synthetic routes. |
| Imidazo[2,1,5-de]quinolizines (from C5-substituted Imidazo[1,5-a]pyridines) | Not specified | Low-potential oxidation to fluorescent radical cations. nih.gov | Fluorescent organic radicals, molecular electronics. |
| General Imidazo[1,5-a]pyridines | Photophysical and Electrochemical analysis | Tunable redox potentials, often correlated with fluorescence. researchgate.net | Optoelectronics, sensors. |
Future Directions and Emerging Research Avenues
Development of Sustainable and Economically Viable Synthetic Routes
The synthesis of imidazo[1,5-a]pyridines has been extensively explored, but the future necessitates a shift towards more sustainable and cost-effective methodologies. researchgate.net Current research often relies on multi-step procedures or catalysts involving expensive and rare transition metals. tum.de Future efforts will likely focus on "green chemistry" principles to minimize environmental impact and improve economic feasibility.
Key research goals in this area include:
One-Pot Reactions: Expanding the scope of one-pot, multi-component reactions that combine readily available starting materials to construct the 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine core in a single, efficient step. researchgate.net
Catalyst Innovation: Moving away from precious metal catalysts (e.g., palladium, rhodium) towards earth-abundant and less toxic alternatives like iron and copper. organic-chemistry.org The development of metal-free catalytic systems, utilizing organocatalysts or alternative energy sources like microwave irradiation, represents a significant frontier. tum.deacs.org
Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, anisole, or bio-derived solvents to reduce hazardous waste. organic-chemistry.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
| Research Avenue | Key Objectives | Potential Impact |
| Green Synthesis | Develop one-pot reactions, utilize earth-abundant metal catalysts (Fe, Cu), employ benign solvents. | Reduced environmental footprint, lower production costs, increased accessibility for large-scale applications. |
| Catalyst Development | Explore metal-free synthetic routes and innovative organocatalysis. | Elimination of heavy metal contamination in final products, simplification of purification processes. |
| Energy Efficiency | Optimize microwave-assisted and flow-chemistry protocols. | Faster reaction times, improved yields, and lower energy consumption compared to conventional heating. |
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
While standard characterization techniques like NMR, IR, and X-ray crystallography have been crucial for confirming the structure of imidazo[1,5-a]pyridine (B1214698) derivatives, future research will benefit from advanced spectroscopic methods that allow for real-time, in-situ monitoring. mdpi.comrsc.org These techniques can provide unprecedented insight into reaction mechanisms, transient intermediates, and the dynamic behavior of these molecules in complex environments.
Emerging techniques and their potential applications include:
Time-Resolved Spectroscopy: Using techniques like transient absorption or time-resolved fluorescence spectroscopy to study the excited-state dynamics of this compound. This is critical for optimizing its performance in optoelectronic devices and as a fluorescent probe. tum.de
In-Situ NMR and IR Spectroscopy: Monitoring chemical reactions as they occur to identify reactive intermediates, understand reaction kinetics, and rapidly optimize reaction conditions for yield and purity.
Advanced Mass Spectrometry: Employing sophisticated mass spectrometry techniques to identify byproducts and elucidate complex reaction pathways, aiding in the development of cleaner synthetic routes.
Integration with Machine Learning and AI for Accelerated Discovery of Novel Chemical Properties
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For the imidazo[1,5-a]pyridine scaffold, these computational tools can dramatically accelerate the discovery and optimization process. mdpi.com
Future applications in this domain are expected to include:
Predictive Modeling: Developing ML algorithms trained on existing experimental data to predict the physicochemical, photophysical, and biological properties of novel, unsynthesized this compound derivatives. acs.org
Reaction Optimization: Using AI to analyze vast parameter spaces (e.g., catalyst, solvent, temperature, concentration) to predict the optimal conditions for synthetic reactions, reducing the need for extensive trial-and-error experimentation. nih.gov
In Silico Screening: Creating virtual libraries of thousands of potential derivatives and using computational models to screen them for desired properties, such as binding affinity to a biological target or specific emission spectra, thereby prioritizing candidates for synthesis. mdpi.com
| AI/ML Application | Description | Goal |
| Property Prediction | Training algorithms to forecast properties (e.g., solubility, fluorescence quantum yield) of new derivatives. | Prioritize the synthesis of compounds with the highest potential for specific applications. |
| Synthetic Route Design | Using AI to propose novel and efficient synthetic pathways based on known chemical transformations. | Accelerate the development of sustainable and economically viable production methods. |
| Virtual Screening | Computationally evaluating large libraries of virtual compounds for activity against biological targets or for materials science applications. | Identify promising lead compounds for drug discovery or new functional materials with greater speed and lower cost. |
Exploration of New Chemical Transformations and Reactivity Patterns
Expanding the chemical toolbox for modifying the imidazo[1,5-a]pyridine core is essential for creating derivatives with fine-tuned properties. While many synthetic methods focus on building the core itself, future research will increasingly target the selective functionalization of the pre-formed scaffold.
Areas ripe for exploration include:
Late-Stage Functionalization: Developing robust methods for introducing new functional groups onto the this compound skeleton at a late stage in the synthesis. This allows for the rapid generation of a diverse library of analogs from a common intermediate.
C-H Activation: Exploring novel metal-catalyzed or metal-free C-H activation strategies to directly attach new substituents to the pyridine (B92270) or imidazo (B10784944) rings, offering a more atom-economical approach than traditional cross-coupling reactions. acs.org
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable new types of chemical transformations that are difficult to achieve with conventional thermal methods, potentially leading to novel reactivity patterns.
Design of Next-Generation Functional Materials Utilizing the Imidazo[1,5-a]pyridine Scaffold
The inherent photophysical properties of imidazo[1,5-a]pyridines, such as strong fluorescence and large Stokes shifts, make them exceptional candidates for advanced functional materials. mdpi.comnih.govresearchgate.net Future research will focus on harnessing the specific attributes of this compound to create materials with tailored capabilities.
Promising directions for materials science include:
Advanced Fluorophores for Bioimaging: Designing derivatives that can act as highly specific fluorescent probes for cellular components or to monitor biological processes in real-time. nih.gov This includes developing probes that respond to changes in their microenvironment (e.g., pH, polarity, presence of specific ions).
Optoelectronic Devices: Incorporating the scaffold into organic light-emitting diodes (OLEDs) as emissive materials, particularly for blue light emission, which remains a challenge in the field. mdpi.com
Smart Materials and Sensors: Creating materials that exhibit changes in their optical properties in response to external stimuli such as temperature, light, or the presence of specific chemical analytes, leading to applications in chemical sensing and diagnostics. researchgate.net
Coordination Complexes: Using the imidazo[1,5-a]pyridine core as a versatile ligand to create novel metal complexes with unique luminescent, catalytic, or magnetic properties. rsc.org
Q & A
Q. Table 1: Representative Synthetic Yields
Basic: How are imidazo[1,5-a]pyridine derivatives characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Cd–N (Imine) | 2.32 ± 0.02 | |
| C–C (Aromatic Ring) | 1.38–1.42 | |
| π-π Stacking Distance | 3.5–3.7 |
Advanced: How can researchers optimize the fluorescence quantum yield of imidazo[1,5-a]pyridine derivatives for optoelectronic applications?
Methodological Answer:
Fluorescence properties depend on substituents and intramolecular charge transfer (ICT):
- Electron-Donating Groups (e.g., –OCH₃) : Enhance ICT, shifting emission to longer wavelengths (e.g., 450–470 nm for blue emitters) .
- Rigidification : Reduce non-radiative decay by introducing fused rings or coordination to metals (e.g., Re(I) complexes increase quantum yield by 20–40%) .
- Solvent Effects : Polar solvents stabilize excited states, improving Stokes shifts (e.g., Δλ > 100 nm in DMSO) .
Q. Table 3: Fluorescence Properties
| Derivative | Quantum Yield (Φ) | Stokes Shift (nm) | Application | Reference |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-IP | 0.45 | 120 | OLEDs | |
| Re(CO)₃Cl Complex | 0.68 | 90 | Luminescent Sensors |
Advanced: What strategies address metabolic instability in imidazo[1,5-a]pyridine-based drug candidates?
Methodological Answer:
- Scaffold Hopping : Replace metabolically labile moieties (e.g., imidazo[1,2-a]pyrimidine to imidazo[1,5-a]pyridine) to evade aldehyde oxidase (AO)-mediated degradation .
- Steric Shielding : Introduce bulky groups (e.g., 3-morpholino) at metabolically vulnerable positions to hinder enzyme binding .
- Isotopic Labeling : Use deuterium at oxidation-prone sites (e.g., C–H bonds adjacent to nitrogen) to slow metabolic clearance .
Case Study : Conversion of an imidazo[1,2-a]pyrimidine to imidazo[1,5-a]pyridine eliminated AO-mediated metabolism, improving plasma stability by >50% .
Advanced: How do coordination complexes of imidazo[1,5-a]pyridine ligands influence their catalytic or photophysical properties?
Methodological Answer:
- Catalytic Activity : Cd(II) complexes with distorted square pyramidal geometries show enhanced Lewis acidity, useful in hydrolysis or cross-coupling reactions .
- Photophysics : Coordination to d⁶ metals (e.g., Re(I)) induces metal-to-ligand charge transfer (MLCT), red-shifting emission and increasing quantum yield .
- Stability : Hydrogen bonds (O–H⋯Cl) and π-stacking in crystal lattices reduce ligand dissociation in aqueous media .
Q. Table 4: Metal Complex Properties
| Complex | Geometry | Application | Reference |
|---|---|---|---|
| [Cd(PPIP)Cl₂] | Distorted Square Pyramidal | Sensor Fabrication | |
| ReL(CO)₃Cl | Octahedral | Bioimaging |
Advanced: How can structural modifications resolve contradictions in biological activity data for imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
- SAR Studies : Compare analogs (e.g., 3-aryl vs. 3-alkyl substitutions) to identify pharmacophores. For example, 3-(4-ethoxyphenyl)-IP derivatives showed 10-fold higher anti-prostate cancer activity than methyl analogs due to improved AR binding .
- Crystallographic Overlays : Align active/inactive derivatives with target proteins (e.g., CB2 receptors) to pinpoint steric or electronic mismatches .
- Metabolic Profiling : Use LC-MS to differentiate intrinsic activity from metabolite interference .
Data Conflict Resolution Example : Discrepancies in PI3K inhibition were resolved by modifying the 1-position phosphine group, balancing lipophilicity and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
